NSC668394
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Overview
Description
NSC668394 is a potent inhibitor of the phosphorylation of ezrin at threonine 567. Ezrin is a multifunctional protein that connects the actin cytoskeleton to the extracellular matrix through transmembrane proteins. The inhibition of ezrin phosphorylation by this compound has been shown to prevent tumor metastasis, making it a valuable compound in cancer research .
Preparation Methods
NSC668394, also known as 7-(3,5-dibromo-4-hydroxyphenethylamino)quinoline-5,8-dione, is synthesized through a series of chemical reactions involving the introduction of bromine atoms and the formation of a quinoline structure. The synthetic route typically involves the following steps:
Bromination: Introduction of bromine atoms to the phenethylamine precursor.
Quinoline Formation: Cyclization to form the quinoline structure.
Hydroxylation: Introduction of hydroxyl groups to the quinoline ring.
Chemical Reactions Analysis
NSC668394 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various quinoline derivatives and substituted phenethylamines .
Scientific Research Applications
NSC668394 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving cell motility and cytoskeletal dynamics.
Medicine: Investigated for its potential to prevent tumor metastasis by inhibiting ezrin phosphorylation. .
Industry: Utilized in the development of new therapeutic agents targeting cancer metastasis
Mechanism of Action
NSC668394 exerts its effects by binding directly to ezrin and inhibiting its phosphorylation at threonine 567. This inhibition disrupts the interaction between ezrin and the actin cytoskeleton, thereby impeding cell migration and invasion. The compound primarily targets the protein kinase C iota-mediated phosphorylation pathway, which is crucial for the metastatic behavior of cancer cells .
Comparison with Similar Compounds
NSC668394 is unique in its ability to specifically inhibit ezrin phosphorylation. Similar compounds include:
This compound: Demonstrates a unique developmental defect in zebrafish, consistent with reduced cell motility.
Compared to these compounds, this compound has shown a higher specificity and potency in inhibiting ezrin phosphorylation and preventing tumor metastasis .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C17H12Br2N2O3 |
---|---|
Molecular Weight |
452.1 g/mol |
IUPAC Name |
7-[2-(3,5-dibromo-4-hydroxyphenyl)ethylamino]quinoline-5,8-dione |
InChI |
InChI=1S/C17H12Br2N2O3/c18-11-6-9(7-12(19)16(11)23)3-5-20-13-8-14(22)10-2-1-4-21-15(10)17(13)24/h1-2,4,6-8,20,23H,3,5H2 |
InChI Key |
OHPHDPYJEHZGDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-668394; NSC 668394; NSC668394; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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